4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a chlorinated aromatic ring, a thiadiazole moiety, and a butanamide group. This compound is primarily used in agricultural applications for its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide involves several key steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with butyric acid to form 4-(4-chloro-2-methylphenoxy)butanoic acid.
Thiadiazole Formation: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reaction: The phenoxy intermediate is then coupled with the thiadiazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes:
Reactor Setup: Using stainless steel reactors equipped with temperature and pressure control systems.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide has several scientific research applications:
Chemistry: Used as a model compound in studying herbicidal mechanisms and developing new herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Industry: Utilized in agricultural formulations to control weed growth.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide involves:
Molecular Targets: The compound targets specific enzymes involved in plant growth, such as acetolactate synthase (ALS).
Pathways: It disrupts the biosynthesis of branched-chain amino acids, leading to inhibited plant growth and eventual plant death.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-2-methylphenoxy)butanoic acid
- 4-chloro-2-methylphenoxyacetic acid
- 4-(4-chloro-2-methylphenoxy)butyric acid, octyl ester
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to its combination of a phenoxy group and a thiadiazole ring, which imparts distinct herbicidal properties and a specific mode of action compared to other similar compounds.
Properties
Molecular Formula |
C16H20ClN3O3S2 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C16H20ClN3O3S2/c1-11-10-12(17)5-6-13(11)23-7-3-4-14(21)18-15-19-20-16(25-15)24-9-8-22-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,19,21) |
InChI Key |
YZVWXQLXAHMXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NN=C(S2)SCCOC |
Origin of Product |
United States |
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